molecular formula C20H17BrO5 B2699905 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid CAS No. 701923-88-8

2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

Cat. No.: B2699905
CAS No.: 701923-88-8
M. Wt: 417.255
InChI Key: UDVCXTJFAHGQIZ-UHFFFAOYSA-N
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Description

2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a dimethyl chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The brominated phenyl compound is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.

    Coumarin Formation: The key chromen-2-one structure is formed through a Pechmann condensation reaction, where a phenol derivative reacts with a β-keto ester in the presence of a strong acid like sulfuric acid.

    Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its chromen-2-one structure.

Mechanism of Action

The mechanism of action of 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
  • 2-[7-[(2-Fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
  • 2-[7-[(2-Iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

Uniqueness

Compared to similar compounds, 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets.

Properties

IUPAC Name

2-[7-[(2-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-11-14-7-8-17(25-10-13-5-3-4-6-16(13)21)12(2)19(14)26-20(24)15(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVCXTJFAHGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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